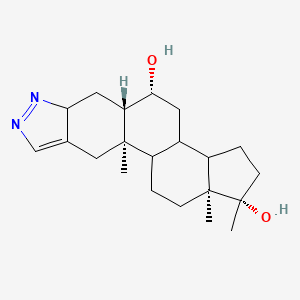
6-|A-Hydroxy Stanozolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-|A-Hydroxy Stanozolol is a derivative of the synthetic anabolic steroid stanozolol Stanozolol itself is derived from dihydrotestosterone and is known for its anabolic and androgenic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-|A-Hydroxy Stanozolol typically involves the hydroxylation of stanozolol. One common method is the use of oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent like acetone or methanol. The reaction is carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-|A-Hydroxy Stanozolol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to stanozolol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: 6-keto stanozolol, 6-carboxy stanozolol.
Reduction: Stanozolol.
Substitution: 6-halostanozolol, 6-alkylstanozolol.
Aplicaciones Científicas De Investigación
6-|A-Hydroxy Stanozolol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic uses, including treatment of muscle wasting and osteoporosis.
Industry: Utilized in the development of performance-enhancing drugs and veterinary medicine.
Mecanismo De Acción
6-|A-Hydroxy Stanozolol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The hydroxyl group at the 6-position may enhance its binding affinity and selectivity for androgen receptors.
Comparación Con Compuestos Similares
Similar Compounds
Stanozolol: The parent compound, known for its anabolic and androgenic effects.
Oxandrolone: Another anabolic steroid with a similar structure but different functional groups.
Methandienone: A potent anabolic steroid with a different mechanism of action.
Uniqueness
6-|A-Hydroxy Stanozolol is unique due to the presence of the hydroxyl group at the 6-position, which may enhance its chemical stability, binding affinity, and selectivity for androgen receptors. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar steroids.
Propiedades
IUPAC Name |
(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,6-diene-11,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)9-16(19)18(24)8-13-14(19)4-6-20(2)15(13)5-7-21(20,3)25/h11,13-18,24-25H,4-10H2,1-3H3/t13?,14?,15?,16-,17?,18-,19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTKQORXELDYSO-GCNCBIFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4C3(CC5=CN=NC5C4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C)O)C[C@H]([C@@H]4[C@@]3(CC5=CN=NC5C4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














